N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}-2-chlorobenzamide
Description
(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-(3-HYDROXYPROPYL)PROP-2-ENAMIDE is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, and a hydroxypropyl group
Properties
Molecular Formula |
C20H19ClN2O5 |
|---|---|
Molecular Weight |
402.8 g/mol |
IUPAC Name |
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide |
InChI |
InChI=1S/C20H19ClN2O5/c21-15-5-2-1-4-14(15)19(25)23-16(20(26)22-8-3-9-24)10-13-6-7-17-18(11-13)28-12-27-17/h1-2,4-7,10-11,24H,3,8-9,12H2,(H,22,26)(H,23,25)/b16-10- |
InChI Key |
HKPGDNWXUITZGG-YBEGLDIGSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C(=O)NCCCO)\NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCCCO)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-(3-HYDROXYPROPYL)PROP-2-ENAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Chlorophenyl Group: This step involves the formation of an amide bond between the benzodioxole derivative and a chlorophenyl formamide.
Addition of the Hydroxypropyl Group: This is typically done through a nucleophilic substitution reaction, where a hydroxypropyl group is introduced to the prop-2-enamide backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-(3-HYDROXYPROPYL)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide bond can be reduced to form amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carbonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-(3-HYDROXYPROPYL)PROP-2-ENAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-(3-HYDROXYPROPYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-(3-HYDROXYPROPYL)PROP-2-ENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole ring and chlorophenyl formamide moiety make it particularly interesting for medicinal chemistry applications, where such structures are often associated with bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
